molecular formula C11H12O2 B1618934 4,7-Dihydro-2-phenyl-1,3-dioxepin CAS No. 2568-24-3

4,7-Dihydro-2-phenyl-1,3-dioxepin

Cat. No.: B1618934
CAS No.: 2568-24-3
M. Wt: 176.21 g/mol
InChI Key: DRRPAFPCDLXMFG-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Dioxepin Chemistry

The exploration of dioxepin chemistry is intertwined with the development of other heterocyclic compounds. A notable related structure, doxepin (B10761459), a dibenz[b,e]oxepin derivative, was discovered in Germany in 1963 and introduced for medical use in the United States in 1969. wikipedia.orgnewdrugapprovals.orgdrugbank.comnih.gov While structurally different from 4,7-dihydro-2-phenyl-1,3-dioxepin, the study of doxepin and its analogues contributed to a general interest in oxepin-containing ring systems.

The simpler 4,7-dihydro-1,3-dioxepin framework and its derivatives have been the subject of various investigations. Patents from the early 1970s indicate an industrial interest in these compounds, with applications described for 4,7-dihydro-2-styryl-1,3-dioxepins as potential fungicides and herbicides. google.com Furthermore, certain 4,7-dihydro-1,3-dioxepine (B1329520) derivatives have been explored for their use as flavor and fragrance agents, highlighting their sensory properties. google.com The synthesis of natural products containing oxepin (B1234782) and dihydrooxepin rings represents a significant area of research, driving the development of new synthetic methodologies for constructing these seven-membered heterocyclic motifs. researchgate.net

Significance of Seven-Membered Cyclic Acetals in Contemporary Synthetic Design

Cyclic acetals are a cornerstone of modern organic synthesis, primarily serving as protecting groups for aldehydes and ketones due to their stability in neutral to strongly basic conditions and their ready cleavage under acidic conditions. libretexts.orgmasterorganicchemistry.com They are also valuable synthetic intermediates for the formation of other functional groups. researchgate.netijsdr.org

Seven-membered rings, such as the 4,7-dihydro-1,3-dioxepin system, present unique conformational and stereochemical challenges compared to their five- and six-membered counterparts. researchgate.net However, their incorporation into complex molecular architectures is of significant interest, as these motifs are found in a number of biologically active natural products. researchgate.net The development of methods for the diastereoselective and enantioselective synthesis of substituted 1,3-dioxepins has been a key focus, as it allows for the creation of chiral building blocks for total synthesis. nih.govrsc.orgresearchgate.net The ability of these seven-membered rings to undergo further transformations, such as ring-contraction reactions, adds to their versatility as synthetic intermediates. researchgate.net

Fundamental Structural Features and Inherent Reactivity Potential of 4,7-Dihydro-1,3-dioxepins

The fundamental structure of this compound consists of a seven-membered 1,3-dioxepin ring containing a double bond between carbons 5 and 6. A phenyl group is attached to the acetal (B89532) carbon (C2).

Identifier Value Source
Molecular FormulaC11H12O2 nih.gov
Molecular Weight176.21 g/mol nih.gov
IUPAC Name2-phenyl-4,7-dihydro-1,3-dioxepine nih.gov
CAS Number2568-24-3 nih.govchemicalbook.com

The reactivity of 4,7-dihydro-1,3-dioxepins is largely dictated by the acetal functional group and the double bond within the seven-membered ring. Like other acetals, they are stable to bases and many nucleophiles but are susceptible to hydrolysis under acidic conditions to regenerate the parent aldehyde (benzaldehyde) and diol (cis-2-butene-1,4-diol). libretexts.orgmasterorganicchemistry.com

The conformational flexibility of the seven-membered ring is a key structural feature. Studies on related 1,3-dioxepan systems indicate a preference for twist-chair conformations. rsc.org The conformational analysis of 4,7-dihydro-1,3-dioxepin-2-one has also been a subject of computational studies. figshare.com The presence of the double bond introduces some rigidity but the ring remains non-planar. This conformational behavior can influence the reactivity of the molecule and the stereochemical outcome of its reactions.

Overview of Major Academic Research Trajectories for this compound

Academic research on this compound and related structures has followed several key trajectories:

Asymmetric Synthesis and Catalysis: A significant area of research has been the development of catalytic, asymmetric methods for the synthesis of chiral 4,7-dihydro-1,3-dioxepins. This includes highly enantioselective isomerization reactions catalyzed by metal complexes and tandem cycloaddition reactions to construct the heterocyclic ring with high stereocontrol. nih.govrsc.org These chiral dioxepins serve as valuable building blocks for the synthesis of other optically active molecules. rsc.org

Synthetic Intermediates: The use of 4,7-dihydro-1,3-dioxepins as versatile intermediates in organic synthesis is a major focus. Their ability to undergo diastereoselective reactions and subsequent transformations, such as ring-contractions, makes them useful precursors for the synthesis of other complex heterocyclic and carbocyclic systems. researchgate.net

Materials and Agrochemicals: Early research, primarily documented in patents, explored the potential applications of derivatives of 4,7-dihydro-1,3-dioxepins. For instance, styryl derivatives have been investigated for their fungicidal and herbicidal properties. google.com

Flavor and Fragrance Chemistry: The sensory properties of certain 4,7-dihydro-1,3-dioxepins have led to their investigation as potential flavor and fragrance components. google.com

Research Area Focus Key Findings References
Asymmetric CatalysisEnantioselective synthesis of chiral dioxepins.Development of nickel- and rhodium/samarium-catalyzed reactions to produce highly enantioenriched products. nih.govrsc.org
Synthetic MethodologyUse as intermediates for complex molecule synthesis.Demonstration of diastereoselective Heck reactions and ring-contraction strategies. researchgate.net
AgrochemicalsExploration of biocidal activity.Styryl derivatives show potential as fungicides and herbicides. google.com
Fragrance ChemistryInvestigation of organoleptic properties.Certain derivatives possess unique aroma profiles. google.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenyl-4,7-dihydro-1,3-dioxepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-2-6-10(7-3-1)11-12-8-4-5-9-13-11/h1-7,11H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRRPAFPCDLXMFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCOC(O1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50293884
Record name 4,7-Dihydro-2-phenyl-1,3-dioxepin
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Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2568-24-3
Record name NSC92787
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,7-Dihydro-2-phenyl-1,3-dioxepin
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Synthetic Methodologies for 4,7 Dihydro 2 Phenyl 1,3 Dioxepin and Its Derivatives

Classical Condensation and Acetalization Reactions for Dioxepin Ring Formation

The formation of the 4,7-dihydro-1,3-dioxepin ring has been traditionally achieved through condensation and acetalization reactions. These methods involve the reaction of a diol with a suitable carbonyl compound in the presence of an acid catalyst.

Modified Literature Procedures for Synthesis from Benzaldehyde (B42025) and cis-2-Butene-1,4-diol

The direct synthesis of 4,7-dihydro-2-phenyl-1,3-dioxepin can be accomplished by the reaction of benzaldehyde with cis-2-butene-1,4-diol. google.comsigmaaldrich.com This reaction is typically carried out in the presence of an acidic catalyst. The process involves the acid-catalyzed reaction of the carbonyl group of benzaldehyde with the hydroxyl groups of the diol, leading to the formation of the cyclic acetal (B89532), which is the 1,3-dioxepin ring. google.com

Reaction Scheme:

Generated code

This method provides a straightforward route to the target compound, utilizing readily available starting materials.

Condensation Reactions with Carbonyl Compounds for Substituted 1,3-Dioxepin Analogs

The synthesis of substituted 1,3-dioxepin analogs can be achieved through condensation reactions of various carbonyl compounds with appropriate diols. researchgate.netnih.govsurrey.ac.ukmdpi.com This approach allows for the introduction of a wide range of substituents onto the 1,3-dioxepin core, leading to a diverse library of compounds. For instance, the reaction of 2,4-dihydroxyacetophenone with other reagents can yield substituted derivatives. nih.gov Similarly, the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene (B1212753) reagents leads to substituted nicotinates. nih.gov The Biginelli reaction, a one-pot acid-catalyzed condensation, is a well-established method for producing dihydropyrimidines, which are aza-analogs of some cyclic compounds. mdpi.com

Reactant 1Reactant 2Product Type
2,4-dihydroxyacetophenoneHydrazine hydrate, substituted aldehydesBis-Schiff bases nih.gov
3-Oxo-2-arylhydrazonopropanalsActive methylene nitrilesArylazonicotinates nih.gov
Ethyl acetoacetateBenzaldehyde, ureaDihydropyrimidines mdpi.com
1,3-Diiminoisoindoline2,6-DiaminopyrazineMacrocyclic compounds surrey.ac.uk

This versatility allows for the systematic modification of the chemical structure to explore structure-activity relationships.

Synthesis of 2-Benzoyl-2-phenyl-4,7-dihydro-1,3-dioxepin

The synthesis of 2-benzoyl-2-phenyl-4,7-dihydro-1,3-dioxepin has been reported, demonstrating the possibility of introducing more complex substituents at the 2-position of the dioxepin ring. journalijar.com This particular derivative features both a benzoyl and a phenyl group attached to the same carbon atom of the heterocyclic ring.

Advanced Olefin Metathesis Approaches

Olefin metathesis has emerged as a powerful tool in synthetic organic chemistry for the formation of carbon-carbon double bonds. organic-chemistry.org This has been particularly impactful in the synthesis of cyclic compounds through Ring-Closing Metathesis (RCM).

Ring-Closing Metathesis (RCM) of Diallyl Acetals using Grubbs Catalysts

Ring-Closing Metathesis (RCM) provides an alternative and efficient pathway to 4,7-dihydro-1,3-dioxepin derivatives. thieme-connect.de This method involves the intramolecular metathesis of a diallyl acetal, which can be synthesized from a carbonyl compound and two equivalents of allyl alcohol. The cyclization is catalyzed by transition metal complexes, most notably Grubbs catalysts. wikipedia.orgorganic-chemistry.org These ruthenium-based catalysts are known for their tolerance to various functional groups and their high efficiency in promoting RCM reactions. organic-chemistry.orgwikipedia.org The reaction is driven by the formation of a stable cyclic olefin and the release of a small volatile alkene, such as ethene. organic-chemistry.org

General RCM Reaction:

Generated code

The choice of the specific Grubbs catalyst (first, second, or third generation) can influence the reaction's efficiency and the required reaction conditions. wikipedia.orgorganic-chemistry.orgumicore.com

Exploration of Scope and Efficiency of RCM for Diverse 4,7-Dihydro-1,3-dioxepin Derivatives

The scope of the RCM approach for synthesizing 4,7-dihydro-1,3-dioxepin derivatives is broad, allowing for the creation of a wide variety of analogs. thieme-connect.denih.govmdpi.comnih.gov By starting with different diallyl acetals, which can be prepared from a range of aldehydes and ketones, a diverse set of substituted 4,7-dihydro-1,3-dioxepins can be obtained. rsc.org The efficiency of the RCM reaction is a key area of research, with studies focusing on optimizing catalyst selection, reaction conditions, and substrate design to maximize yields and stereoselectivity. nih.govgoogle.com For example, the use of relay ring-closing metathesis (RRCM) has been explored to improve the efficiency of forming bicyclic ketals. nih.gov

Catalyst GenerationKey Features
First Generation Grubbs CatalystGood functional group tolerance. wikipedia.org
Second Generation Grubbs CatalystHigher activity and broader substrate scope. organic-chemistry.org
Hoveyda-Grubbs CatalystsEnhanced stability and modified reactivity. umicore.com
Third Generation Grubbs CatalystFast-initiating catalysts. wikipedia.org

The development of new generations of Grubbs catalysts continues to expand the applicability and efficiency of RCM in the synthesis of complex cyclic molecules, including derivatives of 4,7-dihydro-1,3-dioxepin. organic-chemistry.org

Derivatization Strategies for the this compound Scaffold

The unique structural features of this compound, including the acetal group and the carbon-carbon double bond within the seven-membered ring, offer multiple sites for chemical modification. Researchers have explored various derivatization strategies to introduce new functionalities and to modulate the chemical properties of this scaffold.

Electrophilic and Nucleophilic Functionalization of the Dioxepin Nucleus

The reactivity of the 4,7-dihydro-1,3-dioxepin ring system allows for both electrophilic and nucleophilic attacks, leading to a diverse array of derivatives.

Electrophilic Additions: The electron-rich double bond in the 4,7-dihydro-1,3-dioxepin ring is susceptible to electrophilic addition reactions. For instance, the nitration of related dihydrobenzodioxine systems, which can be considered analogous to the dioxepin ring, suggests that direct functionalization of the double bond is feasible. nih.gov While specific examples for this compound are not extensively documented in readily available literature, the general reactivity pattern of alkenes suggests that reactions such as halogenation (e.g., with Br₂ or Cl₂) and epoxidation (e.g., with m-CPBA) would proceed to give the corresponding dihalo- or epoxy-dioxepanes. These reactions would introduce new stereocenters and provide handles for further nucleophilic substitutions.

Nucleophilic Reactions: The acetal functionality at the 2-position of the this compound ring is a prime site for nucleophilic attack, particularly under acidic conditions which would facilitate ring opening. This allows for the introduction of various nucleophiles. Furthermore, derivatives of the dioxepin scaffold can undergo nucleophilic substitution reactions. For example, the synthesis of related heterocyclic systems has involved the displacement of leaving groups, a strategy that could be applied to suitably functionalized 4,7-dihydro-1,3-dioxepin derivatives.

Detailed studies on the direct nucleophilic functionalization of the parent this compound are not abundant in the reviewed literature. However, the synthesis of structurally similar compounds, such as 2,3-dihydrobenzo-1,3-oxazepine-4,7-diones through cycloaddition reactions, points to the utility of building the ring system with pre-installed functionalities that can then be subjected to nucleophilic attack. journalijar.com

Stereoselective Synthetic Pathways to Alkenyl-Substituted 4,7-Dihydro-1,3-dioxepins

The introduction of alkenyl substituents onto the 4,7-dihydro-1,3-dioxepin scaffold in a stereoselective manner has been a significant area of research, leading to the development of powerful synthetic methods.

One of the most effective methods for achieving this is the diastereoselective intermolecular Heck reaction . nih.govresearchgate.net This palladium-catalyzed cross-coupling reaction allows for the formation of a new carbon-carbon bond between the dioxepin alkene and an aryl or vinyl halide. The presence of substituents on the dioxepin ring can direct the stereochemical outcome of the reaction, leading to the formation of specific diastereomers. For instance, substitution at the 2- and 4-positions of the dioxepin can lead to the preferential formation of the trans-disubstituted product in good yield and with high diastereoselectivity. nih.gov

The general conditions for the Heck reaction on 1,3-dioxepins involve a palladium catalyst, a base, and a suitable solvent. The choice of catalyst, ligands, and reaction conditions can influence the efficiency and stereoselectivity of the coupling.

Reactant 1 (Dioxepin)Reactant 2 (Halide)CatalystBaseSolventProductYield (%)Diastereomeric Ratio
2,4-Disubstituted-4,7-dihydro-1,3-dioxepinAryl IodidePd(OAc)₂Et₃NDMFtrans-5-Aryl-2,4-disubstituted-4,7-dihydro-1,3-dioxepinGoodHigh

Another powerful approach for the stereoselective synthesis of substituted dihydro-1,3-dioxepines is through asymmetric [4+3] cycloaddition reactions . rsc.org This method involves the reaction of a 1,3-diene with a three-carbon component, often generated in situ, in the presence of a chiral catalyst. A notable example is the rhodium(II)/samarium(III) relay-catalyzed three-component tandem reaction of aldehydes, α-diazoacetates, and β,γ-unsaturated α-ketoesters. This process affords chiral 4,5-dihydro-1,3-dioxepines in high yields and with excellent enantioselectivity (up to 99% ee). rsc.org This methodology provides access to a wide range of enantioenriched and highly substituted dioxepine derivatives.

Aldehydeα-Diazoacetateβ,γ-Unsaturated α-KetoesterCatalyst SystemProductYield (%)Enantiomeric Excess (ee %)
VariousVariousVariousRh₂(OAc)₄ / Chiral N,N'-dioxide-Sm(OTf)₃Chiral 4,5-dihydro-1,3-dioxepineup to 97up to 99

These stereoselective methods are invaluable tools for the synthesis of complex molecules containing the 4,7-dihydro-1,3-dioxepin core, opening avenues for their application in various fields of chemical science.

Reaction Mechanisms and Transformations of 4,7 Dihydro 2 Phenyl 1,3 Dioxepin Systems

Olefin Isomerization Reactions of 4,7-Dihydro-1,3-dioxepins

The isomerization of the double bond in 4,7-dihydro-1,3-dioxepins is a key transformation that paves the way for subsequent stereoselective reactions. This process is often catalyzed by transition metals, with ruthenium complexes being particularly effective.

Ruthenium-Catalyzed Double Bond Migration to 4,5-Dihydro-1,3-dioxepines

The migration of the double bond in 4,7-dihydro-1,3-dioxepins to the more thermodynamically stable 4,5-dihydro-1,3-dioxepines is efficiently catalyzed by ruthenium complexes. nih.gov One commonly used catalyst for this transformation is RuCl2(PPh3)3. nih.govacs.org This isomerization is a critical step in multi-step synthetic sequences, as it sets the stage for further functionalization of the dioxepine ring system. nih.govresearchgate.net The resulting 4,5-dihydro-1,3-dioxepines are valuable intermediates for the synthesis of various heterocyclic compounds, including substituted tetrahydrofurans. researchgate.net

The reaction is typically carried out under mild conditions, and the choice of catalyst and reaction parameters can influence the efficiency of the isomerization. For instance, in some cases, alternative conditions using potassium tert-butoxide in dimethyl sulfoxide (B87167) have been employed to achieve the desired isomerized product, although this may sometimes result in a mixture of the starting material and the product. acs.org

Detailed Mechanistic Investigations of Hydride Addition-Elimination Pathways

The mechanism of ruthenium-catalyzed olefin isomerization is believed to proceed through a hydride addition-elimination pathway. While the exact mechanism has not been fully elucidated in the context of dioxepins, it likely involves the formation of a ruthenium-hydride intermediate. nih.gov This intermediate is thought to arise from the interaction of the ruthenium catalyst with the olefin.

The proposed mechanism involves the following key steps:

Coordination: The ruthenium catalyst coordinates to the double bond of the 4,7-dihydro-1,3-dioxepin.

Hydride Addition (Hydrometalation): A hydride ligand from the ruthenium complex adds to one of the olefinic carbons, forming a ruthenium-alkyl intermediate. nih.gov

β-Hydride Elimination: The crucial step involves the elimination of a hydrogen atom from the carbon adjacent (β-position) to the carbon-metal bond, but on the other side of the original double bond. wikipedia.org This elimination regenerates the double bond in a new position and reforms a ruthenium-hydride species. researchgate.netnih.gov

Dissociation: The isomerized product, the 4,5-dihydro-1,3-dioxepine, dissociates from the ruthenium catalyst, allowing the catalytic cycle to continue.

Enantioselective Aspects in Dioxepin Isomerization

Achieving enantioselectivity in the isomerization of prochiral 4,7-dihydro-1,3-dioxepins is a significant challenge. However, research has demonstrated that the use of chiral catalysts can induce asymmetry, leading to the formation of optically active 4,5-dihydro-1,3-dioxepines. A notable example is the use of Me-DuPHOS-modified dihalogenonickel complexes, which have been shown to catalyze this isomerization with high enantioselectivity. nih.gov

More recently, a bimetallic catalytic system combining a rhodium(II) salt and a chiral N,N'-dioxide-Samarium(III) complex has been developed for the asymmetric synthesis of 4,5-dihydro-1,3-dioxepines. nih.govrsc.org This tandem reaction affords chiral dioxepines in high yields and with excellent enantiomeric excess (ee). nih.govrsc.org The ability to control the stereochemistry during the isomerization or initial synthesis of the dioxepine ring is of paramount importance for the synthesis of enantiomerically pure target molecules. nih.gov

Lewis Acid-Catalyzed Rearrangements and Cyclizations

The 4,5-dihydro-1,3-dioxepine system, formed from the isomerization of its 4,7-dihydro counterpart, is primed for further transformations, particularly rearrangements catalyzed by Lewis acids. These reactions provide access to highly substituted tetrahydrofuran (B95107) derivatives, which are common motifs in natural products and pharmaceuticals. nih.govacs.orgnih.gov

Vinyl Acetal (B89532) Rearrangement of 4,5-Dihydro-1,3-dioxepines to Tetrahydrofuran Derivatives

The rearrangement of 4,5-dihydro-1,3-dioxepines, which are essentially vinyl acetals, into tetrahydrofuran derivatives is a powerful synthetic tool. nih.govacs.org This transformation is typically promoted by a variety of Lewis acids. acs.org The reaction proceeds through the activation of the acetal by the Lewis acid, leading to a cascade of events that results in the formation of a five-membered tetrahydrofuran ring. acs.org

The general process involves the coordination of the Lewis acid to one of the oxygen atoms of the dioxepine ring, which facilitates the opening of the seven-membered ring to form an oxocarbenium ion intermediate. acs.org This intermediate then undergoes a stereoselective cyclization to yield the substituted tetrahydrofuran carbaldehyde. acs.orgresearchgate.net The scope of this reaction is broad, accommodating both aromatic and aliphatic substituents on the dioxepine ring. nih.govnih.gov

Stereocontrol in Tetrahydrofuran Formation: Kinetic versus Thermodynamic Control

A key feature of the Lewis acid-catalyzed rearrangement of 4,5-dihydro-1,3-dioxepines is the ability to control the stereochemical outcome of the newly formed tetrahydrofuran ring. nih.govacs.org The diastereoselectivity of this reaction can be directed towards either the cis- or trans-2,3-disubstituted tetrahydrofuran derivative by carefully controlling the reaction temperature. acs.orgnih.govacs.org

Kinetic Control: At lower temperatures (e.g., -78 °C), the reaction is under kinetic control, and the cis-2,3-disubstituted tetrahydrofuran carbaldehyde is the major product. nih.govacs.orgresearchgate.net This is attributed to the formation of a zwitterionic oxocarbenium ion intermediate that preferentially cyclizes to the kinetically favored cis isomer. acs.org

Thermodynamic Control: At higher temperatures, the reaction shifts to thermodynamic control, leading to the formation of the more stable trans-2,3-disubstituted tetrahydrofuran carbaldehyde. acs.orgnih.govacs.org At elevated temperatures, the initially formed kinetic cis product can equilibrate to the thermodynamically more stable trans isomer.

The choice of Lewis acid also plays a role in the observed diastereoselectivity. For instance, boron trifluoride etherate (BF3·OEt2) has been shown to provide excellent yields and high cis:trans ratios when the reaction is conducted at low temperatures. acs.orgnih.gov This temperature-dependent stereocontrol provides a versatile method for accessing specific stereoisomers of substituted tetrahydrofurans.

Data Tables

Table 1: Lewis Acid-Catalyzed Rearrangement of 2-Phenyl-4,5-dihydro-1,3-dioxepine

EntryLewis AcidTemperature (°C)Yield (%)cis:trans Ratio
1BF3·OEt2-788595:5
2TiCl4-787890:10
3SnCl4-787588:12
4BF3·OEt208240:60
5BF3·OEt2238020:80

Data is illustrative and compiled from findings reported in the literature for similar systems. acs.orgnih.gov

Role of 1,3-Dioxepane-4-ylium Ions as Key Intermediates

While direct evidence for the formation and intermediacy of 1,3-dioxepane-4-ylium ions in reactions of 4,7-dihydro-2-phenyl-1,3-dioxepin is not extensively detailed in the provided search results, the reactivity of related 1,3-dioxepin systems suggests the potential for such cationic intermediates. For instance, in the context of the Beckmann rearrangement of 4,7-dihydro-4-hydroxyimino-6-nitro-1,3-dioxepins, the reaction conditions involving sulfonyl chlorides could potentially lead to the formation of cationic species. srce.hr The rearrangement proceeds to form sulfonic esters, and under more forceful conditions with reagents like phosphorus pentachloride or phosphorus pentoxide, ring-opened products are observed, indicating complex electronic redistributions where cationic intermediates might play a role. srce.hr

Cycloaddition Chemistry of the Dioxepin Ring

The alkene functionality within the 4,7-dihydro-1,3-dioxepin ring system serves as a competent dienophile and dipolarophile, engaging in various cycloaddition reactions to construct intricate molecular frameworks.

Diels-Alder Reactions with Oxazole (B20620) Dienophiles in Vitamin B6 Synthesis

The Diels-Alder reaction between 4,7-dihydro-1,3-dioxepin derivatives and oxazoles is a cornerstone in the industrial synthesis of Vitamin B6 (pyridoxine). google.comnih.gov In this [4+2] cycloaddition, the this compound acts as a dienophile, reacting with a substituted oxazole, which serves as the diene. This reaction is a key step in forming the pyridine (B92270) ring of pyridoxine. nih.gov

Table 1: Key Features of the Diels-Alder Reaction in Vitamin B6 Synthesis

FeatureDescription
Diene Substituted oxazole (e.g., 4-methyl-5-alkoxy-oxazole)
Dienophile This compound
Reaction Type [4+2] Cycloaddition (Diels-Alder)
Key Intermediate Diels-Alder adduct
Final Product Vitamin B6 (after rearrangement and hydrolysis)
Significance Forms the core pyridine structure of Vitamin B6

1,3-Dipolar Cycloaddition Reactions with Substituted Nitrile Oxides

The double bond in the this compound ring can also participate in 1,3-dipolar cycloadditions. These reactions involve a 1,3-dipole, such as a nitrile oxide, reacting with the alkene (dipolarophile) to form a five-membered heterocyclic ring. wikipedia.org The reaction of this compound with a substituted nitrile oxide (R-C≡N⁺-O⁻) would be expected to yield an isoxazoline-fused dioxepin system.

This type of cycloaddition is a valuable tool for synthesizing complex heterocyclic structures. wikipedia.orgnumberanalytics.com The regioselectivity and stereoselectivity of the addition are influenced by both electronic and steric factors of the reactants. mdpi.com While specific studies on this compound are not detailed, the general reactivity of alkenes with nitrile oxides suggests this is a viable pathway for functionalizing the dioxepin core. nih.gov The resulting isoxazoline (B3343090) ring can be further transformed, for example, through reductive cleavage to reveal β-hydroxy carbonyl compounds. wikipedia.org

Formation of Complex Heterocyclic Architectures via Cycloaddition Pathways

The cycloaddition reactions of this compound are not limited to the synthesis of Vitamin B6 precursors. The versatility of the Diels-Alder and 1,3-dipolar cycloaddition reactions allows for the creation of a wide array of complex heterocyclic architectures. By varying the diene or the 1,3-dipole, a diverse range of fused and spirocyclic systems can be accessed.

For example, the use of different dienophiles in Diels-Alder reactions can lead to various substituted pyridine derivatives. researchgate.netresearchgate.net Similarly, employing different 1,3-dipoles, such as nitrilimines or azomethine ylides, in cycloaddition reactions can generate pyrazoline- or pyrrolidine-fused dioxepins, respectively. numberanalytics.commdpi.com These complex structures are of interest in medicinal chemistry and materials science due to their potential for novel biological activities and physical properties. tsijournals.com

Carbene-Mediated Reactions and Cyclopropanation Studies

The alkene functionality of this compound is also susceptible to reactions with carbenes, leading to the formation of cyclopropane-fused dioxepin systems. The addition of a carbene, often generated from a diazo compound or through other methods, to the double bond would result in a bicyclic product containing a cyclopropyl (B3062369) ring fused to the seven-membered dioxepin ring.

While specific research on the cyclopropanation of this compound was not found in the search results, this reaction is a fundamental transformation in organic synthesis. The resulting cyclopropyl-fused heterocycles could serve as interesting building blocks for further synthetic manipulations, as the strained three-membered ring can undergo various ring-opening reactions.

Oxidation Processes and Specific Reactivity of 4,7-Dihydro-1,3-dioxepines

The oxidation of 4,7-dihydro-1,3-dioxepines can lead to a variety of products, depending on the oxidant and reaction conditions. The double bond within the ring is a primary site for oxidation. For instance, epoxidation of the double bond would yield an epoxide, which could then undergo further reactions such as hydrolysis to a diol or rearrangement.

In related systems, the oxidation of a furan (B31954) ring with singlet oxygen, followed by intramolecular reactions, has been used to synthesize azacyclic compounds, demonstrating the utility of oxidation in constructing complex heterocyclic systems. researchgate.net While direct oxidation studies on this compound are not detailed, the general principles of alkene oxidation suggest that this would be a fruitful area for exploring the compound's reactivity and for the synthesis of new, functionalized dioxepin derivatives.

Polymerization Chemistry of 4,7 Dihydro 2 Phenyl 1,3 Dioxepin and Analogs

Ring-Opening Metathesis Polymerization (ROMP) of Dioxepin Monomers

ROMP has emerged as a powerful technique for the synthesis of polymers with well-defined structures and functionalities. The driving force for this polymerization is typically the relief of ring strain in cyclic olefin monomers.

The polymerization of cyclic monomers is governed by thermodynamics, specifically the change in Gibbs free energy (ΔG), which is composed of enthalpic (ΔH) and entropic (ΔS) contributions. For most conventional ROMP monomers, such as those with three- to six-membered rings, the polymerization is driven by a significant decrease in enthalpy (ΔH < 0) due to the relief of ring strain. bham.ac.uk This enthalpic driving force allows for ready polymerization. bham.ac.uk

In the case of 4,7-dihydro-1,3-dioxepin and its derivatives, the seven-membered ring possesses a degree of ring strain that provides an enthalpic driving force for ROMP. This allows for the synthesis of polymers where the acetal (B89532) or ketal functionality is part of the polymer backbone. The presence of the double bond within the ring is crucial for the metathesis reaction to occur with common ROMP catalysts, such as those based on ruthenium.

Interactive Table: Thermodynamic Considerations in ROMP

Monomer Type Ring Size Primary Driving Force Enthalpy Change (ΔH) Entropy Change (ΔS)
Small Rings 3-6 atoms Ring Strain Relief Negative Negative
Macrocycles >14 atoms Conformational Entropy Near Zero Positive

While the unsubstituted 4,7-dihydro-1,3-dioxepin can undergo ROMP, the introduction of a bulky substituent at the 2-position, such as a phenyl group in 4,7-dihydro-2-phenyl-1,3-dioxepin, introduces significant steric hindrance. This steric bulk can impede the approach of the catalyst to the double bond and the subsequent propagation of the polymer chain.

The result is that the homopolymerization of 2-phenyl-substituted dioxepins via ROMP is often challenging and may proceed with low efficiency or not at all. The steric hindrance created by the phenyl group can destabilize the transition state of the metathesis reaction, thereby increasing the activation energy and slowing down or preventing polymerization.

The polymerization behavior of 4,7-dihydro-1,3-dioxepin derivatives is a delicate balance of both electronic and steric factors.

Steric Factors: As noted with the 2-phenyl substituent, the size and position of substituents on the dioxepin ring are critical. Larger substituents, particularly near the double bond or the acetal/ketal carbon, can sterically hinder the polymerization process.

Electronic Factors: The electronic nature of the substituents can also influence the reactivity of the monomer. Electron-withdrawing or electron-donating groups can alter the electron density of the double bond, potentially affecting its interaction with the ROMP catalyst. However, in the context of ROMP with highly active, functional-group-tolerant catalysts like Grubbs-type catalysts, steric effects often play a more dominant role in determining the polymerizability of these seven-membered rings.

Copolymerization Strategies Involving this compound

To overcome the challenges associated with the homopolymerization of sterically hindered monomers like this compound, copolymerization with more reactive monomers presents a viable strategy.

This approach enables the synthesis of copolymers with properties that can be tuned by adjusting the feed ratio of the two monomers. For instance, the resulting copolymer would possess segments derived from cyclooctadiene, providing desirable polymer backbone characteristics, interspersed with the functional dioxepin units.

A key advantage of polymerizing dioxepin monomers is the introduction of acetal or ketal linkages directly into the polymer backbone. nih.gov These linkages are known to be stable under neutral or basic conditions but are susceptible to cleavage under acidic conditions. nih.govrsc.org This pH-responsive behavior is a highly sought-after property in various advanced materials applications. nih.govrsc.org

Through copolymerization, it is possible to control the density of these acid-labile linkages along the polymer chain. By varying the amount of the dioxepin comonomer, one can tailor the degradability of the resulting polymer. For example, a higher incorporation of this compound would lead to a polymer that degrades more readily in an acidic environment, breaking down into smaller fragments. nih.gov This strategy has been explored for the development of degradable polymers. nih.gov The inclusion of such cleavable linkages is a powerful tool for designing materials that can be degraded on demand. rsc.org

Interactive Table: Properties of Monomers in Copolymerization

Monomer Structure ROMP Reactivity Key Feature in Copolymer
This compound C₁₁H₁₂O₂ nih.gov Low (due to steric hindrance) Introduces acid-labile ketal linkage
cis-1,4-Cyclooctadiene C₈H₁₂ High Forms flexible polymer backbone

Design and Synthesis of Degradable Polymeric Materials

The integration of acetal linkages into polymer backbones is a key strategy for creating materials that can degrade under specific conditions. The seven-membered this compound is a monomer that forms such acid-labile polyacetal structures upon polymerization.

Acid-Catalyzed Cleavage Mechanisms of Polyacetal Backbone Linkages

The defining feature of polyacetals, including those derived from this compound, is their susceptibility to acid-catalyzed hydrolysis. This degradation process hinges on the cleavage of the acetal linkages that constitute the polymer backbone. The mechanism is initiated by the protonation of an oxygen atom within the acetal group. youtube.com This protonation creates a good leaving group (an alcohol), facilitating the cleavage of a C-O bond and forming a resonance-stabilized oxocarbenium ion. acs.org Subsequent attack by water on this carbocationic intermediate leads to the formation of a hemiacetal, which is unstable and further hydrolyzes to yield a diol and a carbonyl compound (an aldehyde or ketone), effectively breaking the polymer chain. youtube.com

The rate of this hydrolytic degradation is highly dependent on the pH of the surrounding environment. Degradation is significantly accelerated under acidic conditions (e.g., pH 5.5) compared to neutral (pH 7.4) or basic conditions. ucl.ac.ukmdpi.com This pH-sensitivity is a critical feature for applications where degradation is desired in specific acidic environments. For instance, polyacetals show enhanced degradation rates at pH 5.5, which is relevant for certain biological compartments. ucl.ac.uk The entire polymer backbone can be cleaved into small, non-polymeric molecules through this repetitive process. rsc.org

The general mechanism for acid-catalyzed ether cleavage proceeds via either an SN1 or SN2 pathway, depending on the structure of the ether. youtube.com For polyacetals, the formation of the stabilized oxocarbenium ion intermediate suggests a mechanism with SN1 characteristics. acs.org

Tailoring Polymer Degradation Kinetics through Monomer Design and Copolymer Composition

The degradation kinetics of polymers derived from dioxepin monomers can be precisely controlled through strategic monomer design and copolymerization. By incorporating different comonomers, the properties of the resulting polymer, including its degradation rate, can be finely tuned.

Copolymerization is a powerful tool for modifying degradation behavior. For example, creating copolymers of a dioxepin monomer with other cyclic monomers or vinyl monomers can introduce different functional groups and alter the hydrophilicity and crystallinity of the polymer matrix. The introduction of hydrophilic blocks, such as poly(N,N'-dimethylaminoethyl methacrylate) (PDMAEMA), into a polyester (B1180765) chain can increase water uptake, leading to accelerated hydrolytic degradation, particularly in acidic environments. mdpi.com Similarly, copolymerizing 2-methylene-1,3-dioxepane (B1205776) (MDO) with vinyl acetate (B1210297) (VAc) results in degradable materials, with the glass transition temperature and other properties varying with the copolymer composition. rsc.org

Studies on various copolymers have demonstrated this principle:

P(CLA-co-CLO) Copolymers: In copolymers of ε-caprolactam (CLA) and ε-caprolactone (CLO), the degradation rate increases with a higher content of the more readily degradable PCL blocks. nih.gov

PCL-b-PDMAEMA Copolymers: The presence of a PDMAEMA block in a PCL copolymer accelerates hydrolysis compared to the PCL homopolymer. mdpi.com The degradation is faster in an acidic solution (36% molecular number loss) than in a slightly alkaline one (27% loss) over the same period. mdpi.com

P(NIPAM-co-BMDO) Copolymers: Incorporating 5,6-benzo-2-methylene-1,3-dioxepane (BMDO) units into a poly(N-isopropylacrylamide) (PNIPAM) chain was found to decrease the thermal stability of the resulting copolymer. researchgate.net

The table below illustrates how copolymer composition affects degradation, using data from studies on different polymer systems.

Copolymer SystemCompositionObservationReference
PCL-b-PDMAEMAPCL with PDMAEMA blockFaster degradation in acidic solution (36% Mn loss) vs. alkaline (27% Mn loss) over 10 weeks. mdpi.com
P(CLA-co-CLO)Varied CLA and CLO contentDegradation rate increases with higher PCL content. nih.gov
P(NIPAM-co-BMDO)Varied NIPAM and BMDO contentThe presence of BMDO units decreases the thermal stability of the copolymer. researchgate.net

These findings underscore the principle that by carefully selecting comonomers and controlling their ratio in the polymer chain, it is possible to design materials with predictable and tunable degradation profiles.

Alternative Polymerization Mechanisms and Their Application to Dioxepins

Beyond conventional methods, alternative polymerization mechanisms offer new pathways to synthesize polymers from dioxepin-based monomers, providing access to novel materials with unique properties and functionalities.

Organocatalytic Approaches in Ring-Opening Polymerization

Organocatalysis has emerged as a powerful, metal-free strategy for the ring-opening polymerization (ROP) of cyclic monomers, including cyclic acetals. researchgate.netnih.gov These catalysts, which are small organic molecules, can operate through various mechanisms, such as activating the monomer or the propagating chain end. nih.gov For cyclic acetals, cationic ROP is a common pathway, and Brønsted or Lewis acids are effective organocatalysts. researchgate.nete-bookshelf.de

A variety of organic acids have been successfully employed to catalyze the ROP of cyclic monomers. For instance, diphenylphosphoric acid (DPP) has been used to polymerize 2-methyl-1,3-dioxan-4-one, a cyclic hemiacetal ester. acs.orgaminer.org The polymerization can proceed through two competing mechanisms: the activated monomer (AM) mechanism and the active chain-end (ACE) mechanism. acs.org The dominant pathway can be influenced by the presence of an external initiator, like an alcohol. acs.org In the absence of an initiator, the ACE mechanism often leads to less control over the polymer's molecular weight and can result in the formation of cyclic polymers due to "backbiting" reactions. acs.org

The use of organocatalysts offers a versatile and "green" approach to creating polyesters and polyacetals, with the potential to produce well-defined polymer architectures. nih.gov

Radical Ring-Opening Polymerization (rROP) of Dioxepin-Derived Monomers

Radical ring-opening polymerization (rROP) provides a distinct advantage by enabling the introduction of functional groups, like esters, directly into the backbone of polymers typically formed through chain-growth mechanisms, such as vinyl polymers. This method is particularly effective for monomers like 2-methylene-1,3-dioxepane (MDO) and other cyclic ketene (B1206846) acetals. digitellinc.comnih.gov

In the rROP of a monomer like MDO, the radical initiator adds to the exocyclic double bond. The resulting radical can then undergo a ring-opening reaction, which involves the cleavage of a C-O bond within the seven-membered ring to form a more stable, open-chain radical with an ester group in the polymer backbone. This process competes with direct propagation through the vinyl group, which would result in the acetal ring remaining intact as a side group. The extent of ring-opening versus direct vinyl addition depends on the specific monomer structure and reaction conditions.

The rROP of cyclic ketene acetals has been successfully used to create degradable copolymers by polymerizing them with traditional vinyl monomers like methyl methacrylate (B99206) (MMA). nih.gov This introduces ester linkages into the otherwise all-carbon backbone, rendering the polymer susceptible to hydrolytic degradation. nih.gov For example, copolymers of MDO and vinyl acetate have been synthesized using cobalt-mediated radical polymerization, yielding degradable materials. rsc.org Similarly, functional terpolymers based on MDO have been created via rROP to serve as platforms for biodegradable drug delivery systems. rsc.org

Catalytic Applications and Interactions of 4,7 Dihydro 2 Phenyl 1,3 Dioxepin

Dioxepin Derivatives as Ligands in Transition Metal Catalysis

The utility of organic molecules as ligands that modify the behavior of a transition metal center is a cornerstone of modern catalysis. These ligands are crucial in controlling the catalyst's activity, selectivity, and stability.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for forming carbon-carbon bonds. The effectiveness of these reactions heavily depends on the nature of the ligands coordinated to the palladium center. youtube.com These ligands, typically phosphines, N-heterocyclic carbenes, or other electron-rich species, are essential for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. nih.gov

However, a review of the scientific literature indicates that simple dioxepin derivatives, including 4,7-Dihydro-2-phenyl-1,3-dioxepin, are not widely employed as primary ligands for palladium-catalyzed cross-coupling reactions. The research focus in this area has predominantly been on other classes of ligands that offer the specific electronic and steric properties required for high catalytic efficiency. youtube.comnih.gov

While not prominent as ligands, dioxepin derivatives serve as key substrates in transformations mediated by other transition metals, notably nickel. Research has demonstrated the use of nickel complexes in the highly enantioselective isomerization of 4,7-dihydro-1,3-dioxepins. nih.gov In these reactions, the dioxepin substrate interacts directly with the chiral nickel catalyst, which facilitates the migration of the double bond to create a new stereocenter. nih.govacs.org This transformation underscores the role of the dioxepin structure as a prochiral starting material for synthesizing optically active products.

Furthermore, related cyclic acetals, such as those derived from dioxolane, have been incorporated into the structure of biphosphine ligands for rhodium-catalyzed asymmetric hydrogenation. rsc.org This suggests the conceptual possibility of integrating a dioxepin framework into a more complex ligand architecture, although specific applications of this compound in this context are not extensively documented.

Asymmetric Catalysis Facilitated by Dioxepin Structures

Asymmetric catalysis aims to produce a specific enantiomer of a chiral product, a critical goal in pharmaceutical and fine chemical synthesis. Dioxepin structures are valuable in this context as they can be transformed into chiral molecules with high enantioselectivity.

A significant example of asymmetric catalysis involving a dioxepin structure is the enantioselective isomerization of 2-substituted 4,7-dihydro-1,3-dioxepins. Specifically, 2-n-Butyl-4,7-dihydro-1,3-dioxepin has been successfully isomerized into the corresponding chiral 4,5-dihydro-1,3-dioxepin. nih.govacs.org This reaction is catalyzed by nickel(II) halide complexes modified with a chiral phosphine (B1218219) ligand, Me-DuPHOS. nih.gov The process involves the desymmetrization of the achiral starting material through a double bond migration, resulting in a chiral product with high enantiomeric excess (ee). acs.org

The reaction's success is highly dependent on the choice of catalyst, solvent, and additives. The use of a sodium borohydride (B1222165) (NaBH₄) cocatalyst was also noted in early experiments. acs.org Detailed studies have optimized these conditions to achieve excellent yields and enantioselectivities.

Catalytic Enantioselective Isomerization of 2-Substituted 4,7-Dihydro-1,3-dioxepins nih.gov
Substituent (R) at C2Catalyst SystemSolventYield (%)Enantiomeric Excess (ee, %)
n-Butyl[NiBr₂(DME)] / (S,S)-Me-DuPHOSTHF9496.2
Phenyl[NiBr₂(DME)] / (S,S)-Me-DuPHOSTHF9897.5
iso-Propyl[NiBr₂(DME)] / (S,S)-Me-DuPHOSTHF9296.5
tert-Butyl[NiBr₂(DME)] / (S,S)-Me-DuPHOSTHF7894.9

The design of effective chiral catalysts is a central theme in asymmetric synthesis. monash.edumdpi.com The key principle is the creation of a "chiral pocket" or asymmetric environment around the metal's active site, which forces a reaction to proceed through a lower-energy transition state for one enantiomer over the other. nih.gov

In the context of the dioxepin isomerization discussed above, the design principles are clearly illustrated. The chirality of the final product does not originate from the dioxepin itself but from the ancillary ligand (Me-DuPHOS) attached to the nickel catalyst. nih.gov The catalyst design involves:

A Stereogenic Source: The use of a C₂-symmetric, chiral bisphosphine ligand like Me-DuPHOS, which is derived from a known chiral pool.

A Catalytically Active Metal: A transition metal such as nickel that can coordinate to the olefin of the dioxepin and facilitate the isomerization process.

Transfer of Chirality: The chiral ligand creates a sterically defined space that dictates the facial selectivity of the olefin coordination and the subsequent migratory insertion steps, leading to the preferential formation of one enantiomer of the product.

This approach, where an achiral or prochiral substrate is transformed by a chiral catalyst, is a fundamental strategy in the field. acs.orgmiami.edu While dioxepin moieties themselves are not commonly reported as the primary chiral scaffold in catalyst design, the principles show how they can be targeted as substrates in well-designed catalytic systems. nih.gov

Spectroscopic and Computational Investigations of 4,7 Dihydro 2 Phenyl 1,3 Dioxepin Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 4,7-dihydro-2-phenyl-1,3-dioxepin, both ¹H and ¹³C NMR would provide critical information about its molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation and Reaction Monitoring

¹H NMR spectroscopy would be instrumental in confirming the presence and connectivity of the various protons in the this compound molecule. The spectrum would be expected to show distinct signals for the protons of the phenyl group, the dioxepin ring, and the methine proton at the 2-position.

The chemical shifts (δ) of the protons would be influenced by their local electronic environment. The protons on the phenyl group would typically appear in the aromatic region (around 7-8 ppm). The methine proton at the acetal (B89532) carbon (C2) would likely resonate at a characteristic downfield position due to the deshielding effect of the two adjacent oxygen atoms. The methylene (B1212753) protons (at C4 and C7) and the vinylic protons (at C5 and C6) of the dihydro-dioxepin ring would have specific chemical shifts and coupling patterns that would allow for their unambiguous assignment.

By integrating the signals, the ratio of the number of protons in each environment can be determined, confirming the molecular formula. Furthermore, the coupling constants (J values) between adjacent protons would provide valuable information about the dihedral angles and thus the conformation of the seven-membered ring. ¹H NMR is also a powerful tool for monitoring the synthesis of this compound, for instance, in the reaction of cis-2-butene-1,4-diol with benzaldehyde (B42025), by observing the disappearance of starting material signals and the appearance of the product peaks.

Hypothetical ¹H NMR Data for this compound:

Proton AssignmentHypothetical Chemical Shift (ppm)MultiplicityHypothetical Coupling Constant (J, Hz)
Phenyl-H7.30 - 7.50Multiplet-
H-2 (methine)5.50Singlet-
H-5, H-6 (vinylic)5.80Multiplet-
H-4, H-7 (allylic)4.30Multiplet-

This table is illustrative and not based on experimental data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Analysis and Substituent Effects

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. A proton-decoupled ¹³C NMR spectrum of this compound would display a distinct signal for each unique carbon atom.

The chemical shifts of the carbon atoms would be indicative of their hybridization and chemical environment. The carbons of the phenyl group would appear in the aromatic region (typically 120-140 ppm). The acetal carbon (C2) would be significantly downfield due to the two attached oxygen atoms. The vinylic carbons (C5 and C6) and the allylic carbons (C4 and C7) would have characteristic chemical shifts. The presence of the phenyl substituent at the C2 position would influence the chemical shifts of the carbons within the dioxepin ring compared to the unsubstituted analogue.

Hypothetical ¹³C NMR Data for this compound:

Carbon AssignmentHypothetical Chemical Shift (ppm)
Phenyl-C (quaternary)138
Phenyl-C (CH)126 - 129
C-2 (acetal)102
C-5, C-6 (vinylic)128
C-4, C-7 (allylic)68

This table is illustrative and not based on experimental data.

Applications of Deuterium Labeling Experiments for Mechanistic Investigations

While no specific studies involving deuterium labeling of this compound have been found, this technique is a powerful tool for elucidating reaction mechanisms. For example, if this compound were to undergo an acid-catalyzed hydrolysis, deuterium labeling of the solvent (e.g., D₂O) could help determine the site of protonation and the mechanism of ring opening. By analyzing the incorporation of deuterium into the product(s) using NMR or mass spectrometry, one could distinguish between different possible mechanistic pathways.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-O bonds of the acetal, the C=C bond of the alkene, and the aromatic C-H and C=C bonds of the phenyl group.

Expected Characteristic IR Absorption Bands:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-HStretch3100 - 3000
Alkene C-HStretch3050 - 3010
Aliphatic C-HStretch3000 - 2850
Aromatic C=CStretch1600, 1475
Alkene C=CStretch1680 - 1640
Acetal C-OStretch1200 - 1000

This table is illustrative and based on general group frequencies.

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern.

The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight (176.21 g/mol ). The fragmentation pattern would be characteristic of the molecule's structure. Common fragmentation pathways for acetals involve the cleavage of the C-O bonds. The presence of the phenyl group would likely lead to the formation of a stable benzaldehyde cation or related fragments. Analysis of these fragment ions would help to confirm the structure of the parent molecule.

Theoretical and Computational Chemistry Studies

While specific computational studies on this compound are not available in the searched literature, theoretical methods such as Density Functional Theory (DFT) and ab initio calculations could provide valuable insights into its structure and properties.

These computational methods could be used to:

Predict the most stable conformation of the seven-membered dioxepin ring.

Calculate theoretical NMR chemical shifts and coupling constants, which can be compared with experimental data to aid in spectral assignment.

Simulate the IR spectrum to help in the assignment of vibrational modes.

Investigate the electronic properties of the molecule, such as its dipole moment and molecular orbital energies.

Such computational studies would be a valuable adjunct to experimental spectroscopic investigations, providing a deeper understanding of the structural and electronic characteristics of this compound.

Conformational Analysis and Dynamics of the Seven-Membered 1,3-Dioxepin Ring System

The seven-membered 1,3-dioxepin ring is characterized by a high degree of conformational flexibility. Unlike their more rigid six-membered counterparts, these rings can adopt a variety of non-planar conformations, with the most common being the chair (C), boat (B), twist-boat (TB), and twist-chair (TC) forms. The presence of a phenyl substituent at the C2 position and a double bond between C4 and C5 in this compound introduces specific steric and electronic influences that govern the equilibrium between these conformers.

Experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for probing the conformational dynamics of such systems. Proton and carbon-13 NMR studies on related 2,4-benzodioxepin derivatives have revealed that the seven-membered ring undergoes rapid conformational interconversions at room temperature. acs.org For this compound, variable-temperature NMR studies would be instrumental in "freezing out" individual conformers or observing changes in the averaged chemical shifts and coupling constants, thereby providing insights into the thermodynamic parameters of the conformational equilibria.

Computational methods, particularly Density Functional Theory (DFT), complement experimental data by providing detailed energetic and geometric information about the possible conformers and the transition states connecting them. For analogous seven-membered heterocyclic systems, such as 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo Current time information in Edmonton, CA.chemrxiv.orgthiazepines, a combination of NMR spectroscopy and DFT calculations has been successfully employed to establish the predominant conformations in solution and in the solid state. mdpi.com A similar approach for this compound would likely involve geometry optimizations of various possible conformations (e.g., twist-chair, twist-boat) to determine their relative stabilities. The phenyl group at the C2 position is expected to preferentially occupy a pseudo-equatorial position to minimize steric interactions.

Table 1: Plausible Conformations of the 4,7-Dihydro-1,3-dioxepin Ring

ConformationKey Dihedral Angles (Illustrative)Relative Energy (Hypothetical)Phenyl Substituent Orientation
Twist-Chair (TC)C7-O1-C2-O3, C4-C5-C6-C7LowPseudo-equatorial
Twist-Boat (TB)C7-O1-C2-O3, C4-C5-C6-C7ModeratePseudo-axial/Pseudo-equatorial
Chair (C)C7-O1-C2-O3, C4-C5-C6-C7HigherAxial/Equatorial
Boat (B)C7-O1-C2-O3, C4-C5-C6-C7HighFlagpole/Bow-sprit

Note: The relative energies are hypothetical and would require specific computational studies for this compound.

Computational Modeling of Reaction Mechanisms, including Carbene Intermediates

Computational modeling is a powerful tool for elucidating the detailed pathways of chemical reactions, including the identification of transient intermediates and transition states that are often difficult to detect experimentally. The reactions of this compound, particularly those involving highly reactive species like carbenes, are well-suited for computational investigation.

Carbenes are neutral, divalent carbon species that can exhibit either singlet or triplet spin states, leading to different reaction mechanisms. The addition of a carbene to the double bond of this compound would lead to the formation of a cyclopropane ring fused to the dioxepin system. Computational studies, typically using DFT, can model the potential energy surface of such a reaction to determine the most likely mechanism.

For the reaction of a singlet carbene, a concerted [2+1] cycloaddition mechanism is often favored, where the carbene adds to the double bond in a single step, preserving the stereochemistry of the reactants. libretexts.org In contrast, a triplet carbene would likely react via a stepwise mechanism involving a diradical intermediate, which could allow for stereochemical scrambling.

DFT studies on the addition of carbenes to other unsaturated systems, such as thioketones, have shown that the nature of the carbene (electrophilic or nucleophilic) and the substrate determines the reaction pathway. nih.govresearchgate.net For instance, electrophilic carbenes tend to initiate the reaction by attacking an electron-rich site, which in the case of this compound could be the double bond or the oxygen atoms. A computational investigation would involve locating the transition state structures for both concerted and stepwise pathways and calculating their activation energies to predict the favored mechanism.

Table 2: Key Computational Parameters in Modeling Carbene Addition Reactions

ParameterDescriptionSignificance
Activation Energy (Ea)The energy barrier that must be overcome for a reaction to occur.Lower Ea indicates a faster reaction rate.
Reaction Enthalpy (ΔH)The net change in heat content during a reaction.Determines if a reaction is exothermic or endothermic.
Transition State (TS) GeometryThe molecular structure at the highest point on the reaction pathway.Provides insight into the bonding changes during the reaction.
Intermediate StructuresLocal energy minima along the reaction pathway.Evidence for a stepwise mechanism.

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly those based on DFT, provide a wealth of information about the intrinsic electronic properties of a molecule, which in turn govern its reactivity and spectroscopic behavior. For this compound, these calculations can predict various parameters that are crucial for understanding its chemical nature.

Electronic Structure and Reactivity: The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key indicators of a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. chemrxiv.orgresearchgate.net Quantum chemical calculations can map the distribution of these orbitals, identifying the most probable sites for electrophilic and nucleophilic attack. For instance, in this compound, the HOMO is likely to be localized on the electron-rich double bond and the phenyl ring, while the LUMO may be distributed over the phenyl ring and the C=C bond.

Global reactivity descriptors, such as chemical potential, hardness, and electrophilicity index, can also be calculated from the HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity.

Spectroscopic Property Prediction: One of the most powerful applications of quantum chemical calculations is the prediction of spectroscopic data, which can be used to interpret experimental spectra or to confirm the structure of a newly synthesized compound. For this compound, DFT calculations can predict its ¹H and ¹³C NMR chemical shifts. nih.govichem.md By calculating the magnetic shielding tensors for each nucleus in a given geometry and averaging them over the relevant conformations, a theoretical NMR spectrum can be generated. Comparison of the calculated and experimental chemical shifts can aid in the assignment of signals and provide further evidence for the determined conformation.

Similarly, the vibrational frequencies corresponding to the infrared (IR) spectrum can be calculated. These theoretical frequencies, when appropriately scaled, can be matched with the experimental IR absorption bands to assign them to specific vibrational modes of the molecule.

Table 3: Predicted Electronic and Spectroscopic Properties from Quantum Chemical Calculations (Illustrative)

PropertyCalculated Value (Arbitrary Units)Significance
HOMO Energy-6.5 eVElectron-donating ability
LUMO Energy-1.2 eVElectron-accepting ability
HOMO-LUMO Gap5.3 eVChemical stability and reactivity
¹³C NMR Chemical Shift (C2)105 ppmStructural confirmation
¹H NMR Chemical Shift (H2)5.8 ppmStructural confirmation
IR Frequency (C=C stretch)1650 cm⁻¹Vibrational mode assignment

Note: The values presented are illustrative and would need to be determined by specific quantum chemical calculations for this compound.

Advanced Applications of 4,7 Dihydro 2 Phenyl 1,3 Dioxepin As a Synthetic Intermediate

Precursors for Biologically Relevant Compounds and Pharmaceutical Scaffolds

The strategic use of 4,7-dihydro-2-phenyl-1,3-dioxepin and its related structures as starting materials or key intermediates has enabled the efficient synthesis of several classes of biologically important molecules. Its inherent reactivity and stereochemical potential are harnessed to build complex molecular architectures.

Intermediates in the Chemical Synthesis of Vitamin B6 and its Precursors

This compound and its analogs serve as crucial building blocks in the multi-step synthesis of vitamin B6 (pyridoxine). google.com These dioxepins function as protected forms of 2-butene-1,4-diol. google.com The core of the vitamin B6 synthesis involves a Diels-Alder reaction between a substituted oxazole (B20620), such as 4-methyl-5-ethoxy-oxazole, and a 4,7-dihydro-1,3-dioxepin derivative. google.com This reaction forms a Diels-Alder adduct, which is then rearranged and hydrolyzed to yield pyridoxine. google.com

For instance, the reaction of 4-methyl-5-ethoxy-oxazole with 2-isopropyl-4,7-dihydro-1,3-dioxepin is a key step in one of the established routes to vitamin B6. google.com Similarly, other 2-substituted or 2,2-disubstituted 4,7-dihydro-1,3-dioxepins can be employed, demonstrating the versatility of this synthetic strategy. google.com Another approach involves the use of 2,2-disubstituted-5-cyano-4,7-dihydro-1,3-dioxepin, which undergoes formylation followed by condensation and removal of the protecting group to afford vitamin B6. google.com This method avoids the use of the more expensive 4-methyl-5-alkoxy oxazole intermediate. google.com

Reactant 1Reactant 2Key TransformationProduct
4-Methyl-5-ethoxy-oxazole2-Isopropyl-4,7-dihydro-1,3-dioxepinDiels-Alder reaction, rearrangement, hydrolysisVitamin B6 (Pyridoxine) google.com
2-Cyano-2-cis-butene-1,4-diolCarbonyl compoundCondensation, formylation, condensation, deprotectionVitamin B6 (Pyridoxine) google.com

Stereoselective Synthesis of Tetrahydrofuran (B95107) Derivatives Relevant to Natural Products and Polyether Antibiotics

Substituted tetrahydrofurans are prevalent structural motifs in a vast number of natural products, including lignans (B1203133) and polyether ionophore antibiotics, which exhibit a wide range of biological activities. nih.gov The stereoselective synthesis of these tetrahydrofuran rings is a significant challenge in organic chemistry. 4,7-Dihydro-1,3-dioxepin derivatives have emerged as valuable precursors for the construction of these important cyclic ethers. nih.gov

A notable strategy involves the Lewis acid-mediated ring contraction of 4,5-dihydro-1,3-dioxepins to afford 2,3,4-trisubstituted tetrahydrofurans. nih.gov The choice of Lewis acid can influence the stereochemical outcome of the reaction. For example, using (iPrO)2TiCl2 as the Lewis acid can lead to one diastereomer, while employing TBSOTf can favor the formation of a different diastereomer. nih.gov This highlights the tunability of the reaction to achieve desired stereoisomers. Additionally, radical cyclization reactions have been developed for the diastereoselective synthesis of tetrahydrofuran derivatives, where the addition of Lewis acids can control the stereoselectivity. diva-portal.org

Dioxepin DerivativeReagentKey TransformationProduct
4,5-Dihydro-1,3-dioxepin(iPrO)2TiCl2Lewis acid-mediated ring contraction2,3,4-Trisubstituted tetrahydrofuran (Diastereomer 1) nih.gov
4,5-Dihydro-1,3-dioxepinTBSOTfLewis acid-mediated ring contraction2,3,4-Trisubstituted tetrahydrofuran (Diastereomer 2) nih.gov

Formation of Benzodiazepine (B76468) Analogs from Related Dioxepine Derivatives

Benzodiazepines are a critical class of therapeutic agents, and the development of new synthetic routes to novel analogs is an ongoing area of research. researchgate.netnih.govgoogle.com While direct synthesis from this compound is not the primary route, related benzodioxepine derivatives serve as important structural analogs and precursors for benzodiazepine-like compounds. researchgate.net The conformational analysis of benzodioxepine and benzoxathiepine derivatives provides insights into the structural requirements for binding to benzodiazepine receptors. researchgate.net

Synthetically, the focus has been on developing versatile methods for the preparation of a wide range of benzodiazepine derivatives. google.com These methods often involve the condensation of o-phenylenediamines with various ketones or the reaction of substituted benzophenones with diamines. google.comnih.gov The exploration of dioxepine-based scaffolds contributes to the broader understanding of structure-activity relationships in this class of compounds, aiding in the rational design of new benzodiazepine receptor ligands. researchgate.net

Versatile Scaffold in Heterocyclic Synthesis

The reactivity of the double bond and the acetal (B89532) functionality in this compound make it a versatile building block for the synthesis of other heterocyclic systems.

Construction of Novel Isoxazole (B147169) Derivatives via Cycloaddition Reactions

The 1,3-dipolar cycloaddition reaction is a powerful tool for the construction of five-membered heterocyclic rings. mdpi.com The double bond in this compound can act as a dipolarophile in reactions with nitrile oxides to form isoxazoline (B3343090) rings. This approach provides a direct route to novel isoxazole derivatives, which are themselves a class of compounds with diverse biological activities. The synthesis of isoxazolines often involves the reaction of an alkene with a nitrile oxide, which can be generated in situ from various precursors. mdpi.com The use of this compound in such reactions would lead to the formation of dioxepin-fused isoxazoline systems, expanding the chemical space of accessible heterocyclic compounds.

Utility in Materials Science and Polymer Engineering

The unique chemical structure of this compound, featuring a seven-membered ring with an acetal linkage and a phenyl substituent, makes it a prime candidate for ring-opening polymerization. This process allows for the direct incorporation of acetal groups into the polymer backbone, rendering the resulting materials susceptible to degradation under specific conditions, a highly desirable characteristic for numerous applications.

The incorporation of degradable linkages into the backbone of otherwise stable polymers like polyolefins is a key strategy for addressing environmental concerns associated with plastic waste. While direct polymerization of this compound to form polyacetals is a primary application, its copolymerization with traditional olefin monomers offers a pathway to degradable polyolefins.

Polyacetal Synthesis:

The cationic ring-opening polymerization (CROP) of cyclic acetals like this compound is a common method for producing degradable polyacetals. This process is typically initiated by strong acids or Lewis acids. The resulting polyacetal chain contains regularly spaced acetal bonds that are stable at physiological pH but can be cleaved under acidic conditions. This pH-sensitive degradation is a significant advantage for applications such as drug delivery and temporary medical implants.

Research on related cyclic ketene (B1206846) acetals, such as 2-methylene-4-phenyl-1,3-dioxolane, has demonstrated that radical ring-opening polymerization can also be employed to synthesize polyesters with degradable ester linkages in the backbone. researchgate.net This method offers an alternative route to degradable polymers and highlights the versatility of cyclic acetal-type monomers in polymer design.

Degradable Polyolefin Synthesis:

Creating degradable polyolefins often involves the copolymerization of olefin monomers with cyclic monomers that can introduce cleavable linkages. While direct data on the copolymerization of this compound with olefins is limited, studies on analogous systems provide valuable insights. For instance, the copolymerization of cyclic ketene acetals with vinyl monomers has been shown to successfully incorporate ester groups into the polymer backbone, thereby conferring degradability. researchgate.net Similarly, ring-opening metathesis polymerization (ROMP) has been utilized to copolymerize cyclic olefins with functionalized monomers to create degradable materials.

The table below summarizes polymerization methods and resulting polymer types for cyclic acetal monomers, providing a framework for understanding the potential of this compound.

Monomer TypePolymerization MethodResulting PolymerKey Feature
Cyclic Acetal (e.g., this compound)Cationic Ring-Opening Polymerization (CROP)PolyacetalpH-sensitive degradable backbone
Cyclic Ketene AcetalRadical Ring-Opening Polymerization (rROP)Polyester (B1180765)Hydrolytically degradable ester linkages
Cyclic Olefin + Functional MonomerRing-Opening Metathesis Polymerization (ROMP)Functionalized PolyolefinDegradable linkages within a polyolefin backbone

The stereochemistry of the monomer and the resulting polymer chain plays a crucial role in determining the material's bulk properties, including its crystallinity and mechanical strength. The presence of a phenyl group in this compound introduces a bulky substituent that can significantly influence polymer chain packing and, consequently, its physical characteristics.

Crystallinity:

The degree of crystallinity in a polymer affects its transparency, stiffness, and melting point. The introduction of the bulky phenyl group from this compound into a polymer chain is expected to disrupt the regular packing of polymer chains, leading to a decrease in crystallinity. This can transform a typically crystalline polymer into a more amorphous one, which can be advantageous for applications requiring optical clarity or flexibility. Studies on other polymers with bulky side groups have shown that increasing the content of such groups generally leads to a reduction in crystallinity. mdpi.com

Mechanical Strength:

The following table illustrates the expected influence of the phenyl group on the properties of polymers derived from this compound.

PropertyInfluence of Phenyl GroupRationale
Crystallinity Likely DecreasedThe bulky phenyl group hinders regular chain packing. mdpi.com
Mechanical Strength Potentially ModulatedThe rigid phenyl group can increase stiffness, but reduced crystallinity may lower tensile strength.
Glass Transition Temperature (Tg) Likely IncreasedThe rigid phenyl group restricts chain mobility.

The development of systems capable of releasing active molecules in a controlled manner is a major focus in medicine and agriculture. Polymers with degradable backbones are ideal candidates for such systems, as the release of the encapsulated or conjugated agent can be triggered by the degradation of the polymer matrix.

The polyacetal backbone produced from the ring-opening polymerization of this compound is particularly well-suited for controlled release applications due to its pH-sensitive degradation. google.com A drug or other active agent can be encapsulated within a matrix made from this polymer. In a neutral environment (e.g., the bloodstream), the polymer remains stable, retaining the active agent. Upon reaching a more acidic environment (e.g., a tumor microenvironment or intracellular lysosomes), the acetal linkages in the polymer backbone hydrolyze, leading to the breakdown of the matrix and the release of the payload. nih.gov

Furthermore, the phenyl group offers a site for further chemical modification, allowing for the attachment of targeting ligands or the tuning of the polymer's hydrophobicity. This can enhance the specificity of the drug delivery system and control the rate of water penetration into the polymer matrix, thereby modulating the degradation and release kinetics.

The design of such controlled release systems involves a careful balance of polymer properties, as summarized in the table below.

Design ParameterInfluence on Controlled Release
Degradation Rate Determines the speed of drug release. Can be tuned by altering the polymer's hydrophobicity and molecular weight.
Drug Loading The amount of drug that can be incorporated into the polymer matrix.
Polymer-Drug Interactions Can affect both the loading efficiency and the release profile.
Targeting Moieties Can be conjugated to the polymer (e.g., via the phenyl group) to direct the system to specific cells or tissues.

Future Directions in 4,7 Dihydro 2 Phenyl 1,3 Dioxepin Research

Discovery and Optimization of Novel Synthetic Pathways to 4,7-Dihydro-2-phenyl-1,3-dioxepin

The development of efficient and selective synthetic routes is fundamental to advancing the chemistry of this compound. While classical methods often involve the acid-catalyzed condensation of benzaldehyde (B42025) with cis-2-butene-1,4-diol, future research will likely focus on more sophisticated catalytic systems that offer higher yields, milder reaction conditions, and improved atom economy.

A significant area of future development lies in the discovery of novel multicomponent reactions. For instance, research into bimetallic catalytic systems, such as those combining Rh(II) and Sm(III) complexes, has shown promise for the one-pot synthesis of related dihydro-1,3-dioxepine structures. digitellinc.comnih.govacs.orgrsc.org These reactions proceed via a tandem carbonyl ylide formation and [4+3]-cycloaddition, assembling complex heterocyclic frameworks from simple starting materials like aldehydes, α-diazoacetates, and β,γ-unsaturated α-ketoesters. digitellinc.comnih.govacs.org Adapting and optimizing such methodologies for the specific synthesis of this compound could provide a more streamlined and efficient pathway. Optimization would involve screening various catalysts, ligands, and reaction parameters to maximize the yield and selectivity for the desired 2-phenyl substituted dioxepin ring system.

Elucidation of Undiscovered Reactivity Patterns and Unconventional Transformations

Understanding the full scope of a molecule's reactivity is crucial for its application as a synthetic intermediate. For this compound, its known reactivity includes isomerization of the double bond from the C4-C5 position to the C5-C6 position, followed by rearrangements. Future work will aim to uncover new reactivity patterns and leverage them for novel molecular constructions.

One promising avenue is the exploration of its behavior under various catalytic conditions to induce unconventional transformations. For example, the acetal (B89532) moiety and the olefin within the seven-membered ring are both sites for potential chemical manipulation. Research could focus on metal-catalyzed cross-coupling reactions, ring-opening reactions, or cycloadditions that have not yet been explored for this specific substrate. The transformation of related 4,5-dihydro-1,3-dioxepines into highly substituted tetrahydrofuran (B95107) derivatives highlights the potential of this heterocyclic system as a precursor to other important structural motifs. digitellinc.comnih.govacs.org Future studies could investigate whether this compound can be selectively fragmented or rearranged under thermal or photochemical conditions to yield unique molecular scaffolds.

Advancement in Asymmetric Catalytic Applications and Stereoselective Transformations

The presence of stereocenters in many bioactive molecules makes asymmetric catalysis a critical area of modern organic chemistry. Future research on this compound will undoubtedly focus on developing stereoselective transformations.

A key advancement is the use of chiral catalysts to control the stereochemical outcome of reactions involving the dioxepin core. A notable success in the broader class of dihydro-1,3-dioxepines is the use of a bimetallic system composed of a Rh(II) salt and a chiral N,N′-dioxide–Sm(III) complex. digitellinc.comnih.govacs.org This system has been shown to facilitate highly enantioselective tandem ylide formation/[4+3]-cycloadditions, producing chiral 4,5-dihydro-1,3-dioxepines with excellent enantiomeric excesses (up to 99% ee). digitellinc.comnih.govacs.orgrsc.org Future efforts will likely be directed at applying these and other novel chiral catalytic systems to reactions starting from or forming this compound. This includes asymmetric hydrogenations, epoxidations, or dihydroxylations of the olefin, as well as stereoselective additions to the acetal carbon, to generate optically active products for potential use in medicinal chemistry and materials science.

Rational Design of Next-Generation Degradable Polymeric Materials with Tunable Properties

The search for sustainable and degradable polymers is a major driver of innovation in materials science. Cyclic monomers are prime candidates for ring-opening polymerization (ROP) to create polymers with backbones that can be chemically degraded. While research has focused on related structures, the application of this compound in this area remains a significant future direction.

Studies on other seven-membered cyclic ethers and acetals, such as 2-methylene-1,3-dioxepane (B1205776), have demonstrated their ability to undergo free-radical ring-opening polymerization to yield degradable polyesters. acs.org This suggests that this compound could serve as a monomer for ROP. Future research would involve investigating its polymerization behavior using various catalytic methods, such as cationic or coordination-insertion ROP. mdpi.comresearchgate.net The presence of the phenyl group and the double bond offers opportunities to tune the properties of the resulting polymer, such as its thermal stability, mechanical strength, and degradation rate. The incorporation of such monomers could lead to new classes of degradable thermosets and other advanced materials. digitellinc.com

Enhanced Role of Computational Chemistry in Predicting Reactivity, Selectivity, and Material Properties

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes. For this compound, computational methods are expected to play an increasingly important role in guiding experimental work.

Future studies will likely employ Density Functional Theory (DFT) and other quantum mechanical methods to investigate the electronic structure, conformational landscape, and reaction mechanisms associated with this molecule. For instance, computational modeling can help elucidate the origins of stereoselectivity in asymmetric catalytic reactions, as has been proposed for related dioxepine syntheses. rsc.org Molecular dynamics (MD) simulations could be used to predict the bulk properties of polymers derived from this monomer, assessing factors like chain entanglement and mobility. mdpi.com Furthermore, computational tools like Hirshfeld surface analysis and the quantum theory of atoms in molecules (QT-AIM) can be used to understand non-covalent interactions, which could be critical in designing crystal structures or predicting how the molecule might interact with a biological target. mdpi.com

Interdisciplinary Integration of this compound Chemistry with Emerging Fields

The full potential of this compound will be realized through its integration with other scientific disciplines. Its unique structure makes it a valuable building block for applications in medicinal chemistry, agrochemistry, and materials science. rsc.org

In medicinal chemistry, the dioxepin core is a feature of some natural products and could be incorporated into new drug candidates. mdpi.com Future work could involve synthesizing derivatives of this compound and screening them for biological activity. In agrochemistry, related structures have been patented for use as fungicides and herbicides, suggesting a potential application for new derivatives in crop protection. In materials science, beyond its potential as a monomer for degradable polymers, the compound could be used to synthesize functional coatings, resins, or as a component in stimuli-responsive materials. The integration of its chemistry with fields like nanotechnology could lead to the development of novel functionalized nanoparticles or surfaces.

Q & A

Q. What are the established synthetic routes for 4,7-dihydro-2-phenyl-1,3-dioxepin, and how can its purity be validated?

The compound is typically synthesized via ring-opening metathesis polymerization (ROMP) using Grubbs catalysts or modified Rh-complexes for enantioselective applications . Key steps include monomer preparation (e.g., substitution at the C2 position of the dioxepin ring) and controlled polymerization conditions. Purity validation requires a combination of chromatographic methods (GC-MS or HPLC) and spectroscopic analysis (¹H/¹³C NMR) to confirm structural integrity and rule out side products like unreacted monomers or oligomers .

Q. What safety protocols are critical when handling this compound in laboratory settings?

The compound exhibits acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335) . Mandatory precautions include:

  • Use of PPE (gloves, goggles, lab coats).
  • Conducting reactions in a fume hood to minimize inhalation risks.
  • Immediate decontamination of spills with inert absorbents (e.g., vermiculite). Safety data sheets (SDS) from manufacturers like Indagoo (CAS 89311-76-2) should be consulted for hazard-specific first-aid measures .

Q. How is the structural conformation of this compound characterized?

X-ray crystallography and computational modeling (DFT) are used to resolve the seven-membered dioxepin ring’s chair-like or boat-like conformations. NMR spectroscopy (e.g., coupling constants between H4 and H7 protons) provides insights into dynamic ring puckering, while IR spectroscopy confirms the presence of ether (C-O-C) and phenyl functional groups .

Advanced Research Questions

Q. What factors influence the regioselectivity and enantioselectivity of this compound in asymmetric catalysis?

Enantioselectivity in reactions like hydroformylation is controlled by chiral ligands (e.g., R,S-BINAPHOS) and alkali BArF salts, which stabilize transition states . For example, Rh-complexes with these ligands achieve up to 97% enantiomeric excess (ee) in aldehyde formation. Regioselectivity is modulated by steric effects of the C2-phenyl group, favoring nucleophilic attack at less hindered positions .

Q. How can contradictions in polymerization efficiency between substituted and unsubstituted dioxepins be resolved?

Early studies reported that unsubstituted 4,7-dihydro-1,3-dioxepin polymerizes efficiently, while phenyl-substituted analogs show limited reactivity due to steric hindrance . Recent advances using phosphorus-containing seven-membered rings (e.g., 2-phenoxy-dioxaphosphepine) demonstrate that electron-withdrawing substituents enhance monomer reactivity by lowering the transition state energy during ROMP . Kinetic studies (e.g., Arrhenius plots) and DFT calculations are recommended to quantify steric/electronic effects .

Q. What methodological approaches optimize the degradation of polyorthoesters derived from this compound?

Polyorthoesters synthesized via ROMP degrade hydrolytically under acidic conditions. Accelerated degradation studies (pH 2–5, 37°C) combined with GPC analysis reveal backbone scission rates. Incorporation of labile linkers (e.g., ester groups) or copolymerization with hydrophilic monomers (e.g., polyethylene glycol) enhances degradation tunability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported CAS numbers and molecular weights for dioxepin derivatives?

Cross-validate identifiers using authoritative databases like NIST Chemistry WebBook (e.g., CAS 5417-32-3 for unsubstituted dioxepin ) and EPA DSSTox. Discrepancies in molecular weights (e.g., C11H12O2 vs. C18H16O3 ) often arise from structural variants (e.g., substituents like phenyl or methanone groups). Mass spectrometry (HRMS) is critical for empirical formula confirmation .

Methodological Recommendations

  • Synthesis: Prioritize Grubbs catalysts for ROMP and chiral Rh-complexes for asymmetric applications .
  • Characterization: Use hyphenated techniques (GC-MS, LC-NMR) for impurity profiling .
  • Safety: Adopt OSHA-compliant hazard controls (e.g., HEPA filtration) for particulate matter .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.